REACTION_CXSMILES
|
[F:1][C:2]([F:17])([F:16])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]1[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][N:10]=1.[Mn]([O-])(=O)(=O)=[O:19].[K+].[OH2:24]>>[F:17][C:2]([F:1])([F:16])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]1[CH:14]=[CH:13][C:12]([C:15]([OH:19])=[O:24])=[CH:11][N:10]=1 |f:1.2|
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Name
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2-(2-Trifluoromethylphenyl)-5-methylpyridine
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Quantity
|
0.4 g
|
Type
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reactant
|
Smiles
|
FC(C1=C(C=CC=C1)C1=NC=C(C=C1)C)(F)F
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Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
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Name
|
|
Quantity
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10 mL
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Type
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reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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at reflux for 16 hours
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Duration
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16 h
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Type
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FILTRATION
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Details
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The reaction was filtered hot through celite
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Type
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CUSTOM
|
Details
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to remove the solids
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Type
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ADDITION
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Details
|
Acetic acid was added to the colourless filtrate
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Type
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CUSTOM
|
Details
|
to yield a pH of 5
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Type
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EXTRACTION
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Details
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the resulting suspension was extracted with CH2Cl2
|
Type
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WASH
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Details
|
washed with water (10 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried, (MgSO4),
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=C(C=CC=C1)C1=NC=C(C=C1)C(=O)O)(F)F
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |